molecular formula C10H17N5O17P4 B3423855 ppGpp CAS No. 32452-17-8

ppGpp

Cat. No. B3423855
CAS RN: 32452-17-8
M. Wt: 603.16 g/mol
InChI Key: BUFLLCUFNHESEH-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, are alarmones involved in the stringent response in bacteria . They cause the inhibition of RNA synthesis when there is a shortage of amino acids . This inhibition by (p)ppGpp decreases translation in the cell, conserving amino acids present . Furthermore, ppGpp and pppGpp cause the up-regulation of many other genes involved in stress response such as the genes for amino acid uptake (from surrounding media) and biosynthesis .


Synthesis Analysis

In plants, ppGpp is synthesized in chloroplasts from GTP and ATP and functions as a regulator of chloroplast gene expression to affect photosynthesis and plant growth . The synthesis and degradation of (p)ppGpp have been most extensively characterized in the bacterial model organism Escherichia coli . The synthesis and degradation of the messengers (p)ppGpp are orchestrated by the bifunctional Rel enzyme with synthetase and hydrolase activity and the two synthetases SasA/RelP and SasB/RelQ .


Molecular Structure Analysis

The structural dynamics of (p)ppGpp in the unbound state have been studied using well-defined computational tools . The detailed comparative analysis of torsion angle conformation of ribose sugar of unbound (p)ppGpp and bound states of (p)ppGpp was carried out . The structural dynamics shows that two linear phosphate chains provide plasticity to (p)ppGpp nucleotides for the binding to diverse proteins .


Chemical Reactions Analysis

The hydrolase NahA of B. subtilis efficiently hydrolyses (p)ppGpp to produce pGpp, thereby modulating alarmone composition and function . The results indicate the existence and physiological relevance of pGpp as a third alarmone, with functions that can be distinct from those of (p)ppGpp .


Physical And Chemical Properties Analysis

The structural dynamics of (p)ppGpp in the unbound state have been studied using well-defined computational tools . The detailed comparative analysis of torsion angle conformation of ribose sugar of unbound (p)ppGpp and bound states of (p)ppGpp was carried out . The structural dynamics shows that two linear phosphate chains provide plasticity to (p)ppGpp nucleotides for the binding to diverse proteins .

Scientific Research Applications

Transcription Regulation

ppGpp, or guanosine-tetraphosphate, plays a crucial role in bacterial adaptive responses to nutrient availability. A key example of its function is in the regulation of transcription. In bacteria experiencing amino acid starvation, ppGpp interacts with RNA polymerase, modifying its activity and consequently impacting gene expression. This interaction has been elucidated through studies on the Thermus thermophilus RNA polymerase holoenzyme complexed with ppGpp, showing distinct binding orientations near the enzyme's active center (Artsimovitch et al., 2004). Additionally, ppGpp has been found to regulate a wide array of genes in Escherichia coli, suggesting its role as a global regulator of gene expression (Magnusson et al., 2005).

Nucleotide and Amino-Acid Synthesis Coordination

ppGpp also coordinates the synthesis of nucleotides and amino acids in E. coli during starvation. It targets several enzymes involved in purine nucleotide synthesis, effectively linking nutrient availability to genetic and metabolic responses. Structural analysis of these enzyme interactions provides insights into the regulatory mechanisms employed by ppGpp (Wang et al., 2020).

Role in Plant Physiology

Interestingly, ppGpp is not exclusive to bacteria; it also plays a role in plants. It has been identified in the chloroplasts of plant cells, where its levels increase in response to various stresses such as wounding, heat shock, and drought. This suggests a critical role for ppGpp in plant signaling and adaptation to environmental changes (Takahashi et al., 2004).

Impact on Bacterial Virulence

ppGpp also influences bacterial persistence and virulence, with contemporary studies underscoring its relationship with bacterial virulence. This connection is of significant interest in the development of new antimicrobials targeting ppGpp signaling pathways (Kundra et al., 2020).

Detection and Analysis Techniques

Advancements in detection and analysis of ppGpp have furthered our understanding of its physiological roles. For instance, a colorimetric probe based on copper ions-mediated 4-mercaptobenzoic acid modified gold nanoparticles has been developed for the sensitive and visual detection of ppGpp in bacteria, enhancing our ability to study its effects in various conditions (Chen et al., 2018).

Mechanism of Action

The stringent response or stringent control is a bacterial response to different forms of stress and is characterized by the synthesis of the messenger molecules pppGpp and ppGpp . One main feature of the stringent control is to keep macromolecular synthesis tightly coupled to nutrient availability and growth rate . Accordingly, (p)ppGpp can specifically block replication, translation, and transcription .

Safety and Hazards

High (p)ppGpp levels result in severe growth arrest, which is nevertheless beneficial for the bacteria to survive under certain conditions, e.g. antibiotic stress in vitro and during persistent infections in vivo .

Future Directions

Two important future directions are highlighted: the first direction is to elucidate the cellular signal that triggers (p)ppGpp accumulation during poor growth conditions . The second direction is to investigate the relation between (p)ppGpp and exponential growth for bacterial species other than E. coli .

properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFLLCUFNHESEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O17P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ppGpp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ppGpp
Reactant of Route 2
ppGpp
Reactant of Route 3
ppGpp
Reactant of Route 4
ppGpp
Reactant of Route 5
ppGpp
Reactant of Route 6
ppGpp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.